molecular formula C17H24N2O3S B2373177 (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705402-89-6

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2373177
CAS No.: 1705402-89-6
M. Wt: 336.45
InChI Key: REZAIRZIOKKVDR-UHFFFAOYSA-N
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Description

The compound "(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the 3-position and a 3-(dimethylamino)phenyl ketone at the 8-position. This structure combines a rigid bicyclic framework with polar substituents, making it a candidate for exploring bioactivity related to central nervous system (CNS) targets or antimicrobial agents .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)23(3,21)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZAIRZIOKKVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach might involve the initial formation of the dimethylamino phenyl component through a substitution reaction, followed by the introduction of the methylsulfonyl group. The azabicyclo structure is usually constructed via a cyclization reaction, involving specific catalysts and solvents to ensure the correct stereochemistry.

Industrial Production Methods

Industrially, the production of this compound might be scaled up through automated reaction systems, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. Purification processes such as chromatography and recrystallization are essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions:

  • Oxidation: : The methylsulfonyl group can be oxidized to introduce sulfone functionalities.

  • Reduction: : Certain conditions can reduce the compound to modify the azabicyclo structure.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions often include derivatives with modified functional groups, enhancing the compound’s activity for specific applications.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential use in developing pharmaceuticals targeting various diseases. Its structure suggests that it may interact with biological systems in a way that could be beneficial for treating conditions such as:

  • Neurological Disorders : The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving blood-brain barrier penetration. This property is critical for drugs targeting central nervous system disorders.
  • Inflammatory Conditions : The presence of the methylsulfonyl group may impart anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, the compound may inhibit the activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in steroid metabolism and has implications in conditions like prostate cancer and endometriosis .

Case Study 1: Neurological Applications

A study explored the effects of similar compounds on cognitive function in animal models of Alzheimer's disease. The results indicated that compounds with a similar structure improved memory retention and reduced neuroinflammation .

Case Study 2: Anti-Cancer Activity

Research has shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. A recent clinical trial investigated the efficacy of a drug derived from a similar scaffold in patients with advanced prostate cancer, reporting promising results .

Mechanism of Action

The mechanism by which this compound exerts its effects is often studied in the context of its interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors.

  • Pathways: : The compound might influence signaling pathways, modulating cellular responses through binding interactions.

Comparison with Similar Compounds

Substitution at the Bicyclic Core

The 3-position of the bicyclo[3.2.1]octane ring is critical for modulating electronic and steric properties. The target compound’s methylsulfonyl group contrasts with substituents in analogues:

  • Hydroxy and methyl groups : Anisodamine () and related derivatives feature hydroxyl or methyl groups at the 3-position, reducing steric bulk but increasing susceptibility to oxidation .

Table 1: Substituent Effects at the 3-Position

Compound 3-Position Substituent Key Properties
Target compound Methylsulfonyl High polarity, electron-withdrawing
derivative Phenylamino Hydrogen-bond donor, moderate stability
Anisodamine () Hydroxyl Polar, oxidatively labile

Aromatic Group Variations

The 8-position methanone in the target compound is linked to a 3-(dimethylamino)phenyl group, which differs from:

  • 2-Fluoro-4-nitrophenyl : and highlight a nitro group, which introduces strong electron-withdrawing effects and may influence receptor binding kinetics .

Table 2: Aromatic Group Comparisons

Compound Aromatic Group Electronic Effects
Target compound 3-(Dimethylamino)phenyl Electron-donating (via -NMe₂)
derivative 4-Chlorophenyl Electron-withdrawing (Cl)
derivative 2-Fluoro-4-nitrophenyl Strong electron-withdrawing (NO₂)

Bioactivity and Pharmacological Profiles

  • Antibacterial Activity: The derivatives showed moderate antibacterial activity against Gram-positive bacteria, suggesting that the target compound’s methylsulfonyl and dimethylamino groups may enhance or alter this profile .
  • GPCR Targeting : describes a bicyclo[3.2.1]octane-triazole hybrid with bioorthogonal tethering for G protein-coupled receptor (GPCR) studies. The target compound’s sulfonyl group could similarly modulate receptor affinity or selectivity .
  • Anticholinergic Effects : Anisodamine () and littorine () exhibit anticholinergic activity, implying that structural variations (e.g., ketone vs. ester linkages) in the target compound may redirect bioactivity toward other targets .

Biological Activity

The compound (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule with potential therapeutic applications. It belongs to the class of tropane alkaloids, which are known for their diverse biological activities, including effects on the central nervous system and potential anti-cancer properties.

Chemical Structure and Properties

The chemical formula of the compound is C16H22N2O5SC_{16}H_{22}N_{2}O_{5}S. Its structure includes a bicyclic framework characteristic of tropane alkaloids, with a dimethylamino group and a methylsulfonyl moiety that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Studies have shown that related compounds in the same structural family can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway. These pathways are crucial for cell proliferation and survival, making them prime targets for cancer therapy .
  • Neuropharmacological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurotransmitter release and receptor modulation, indicating possible applications in treating neurological disorders.
  • Toxicological Profile : Initial assessments suggest that this compound has a low toxicity profile, with predictions indicating non-carcinogenic properties and minimal hERG inhibition, which is critical for cardiac safety in drug development .

Case Study 1: Antitumor Efficacy

In a study examining various bis(morpholino-1,3,5-triazine) derivatives, compounds structurally related to the target compound demonstrated potent antitumor efficacy in both subcutaneous and orthotopic xenograft models. The mechanism was primarily through inhibition of the PI3K/Akt/mTOR signaling pathway .

Case Study 2: Neurotransmitter Interaction

Another study explored the neuropharmacological effects of similar tropane derivatives, revealing that these compounds could modulate dopamine and serotonin receptors, suggesting potential use in managing conditions like depression or schizophrenia .

Data Tables

Biological Activity Mechanism/Target References
AntitumorPI3K/Akt pathway
Neurotransmitter ModulationDopamine/Serotonin receptors
Low ToxicityNon-carcinogenic

Q & A

Q. What are the recommended strategies for synthesizing this compound, considering its stereochemical complexity?

Methodological Answer: Synthesis of this azabicyclo[3.2.1]octane derivative requires multi-step reactions with strict stereochemical control. Key steps include:

Core bicyclic framework formation : Use high-pressure cyclization (e.g., 50–100 bar) to construct the 8-azabicyclo[3.2.1]octane ring, optimizing solvents like dichloromethane or acetonitrile for yield and selectivity .

Methylsulfonyl group introduction : Employ sulfonation agents (e.g., methanesulfonyl chloride) under anhydrous conditions at 0–5°C to prevent side reactions .

Coupling with the dimethylaminophenyl moiety : Utilize Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, with triethylamine as a base in THF at reflux .

Table 1: Synthetic Optimization Parameters

StepKey ParametersYield RangeReferences
Cyclization80°C, 70 bar, DCM65–75%
Sulfonation0°C, MeSO₂Cl, Et₃N82–88%
CouplingPd(OAc)₂, 80°C, THF60–70%

Q. How can the stereochemistry at the (1R,5S) positions be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, reports torsion angles (C8–C7–C12–C13: −91.9°) to confirm stereochemistry .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY/ROESY experiments to identify axial/equatorial proton arrangements in the bicyclic system .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to validate enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer: Conflicting metabolic profiles may arise from species-specific cytochrome P450 (CYP) interactions. To address this:

In vitro microsomal assays : Compare human vs. rodent liver microsomes under standardized conditions (pH 7.4, NADPH regeneration system) .

LC-MS/MS metabolite identification : Track demethylation at the dimethylamino group or sulfonyl reduction using high-resolution mass spectrometry (HRMS) .

Molecular docking : Model interactions with CYP3A4/2D6 isoforms to predict metabolic hotspots (e.g., methylsulfonyl group as a liability) .

Table 2: Metabolic Stability Data (Hypothetical)

SpeciesHalf-life (t₁/₂, min)Major Metabolites
Human45 ± 5N-desmethyl derivative
Rat22 ± 3Sulfone reduction product

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the methylsulfonyl group?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methylsulfonyl group with sulfonamides or sulfonic acids to assess impact on target binding (e.g., IC₅₀ shifts in kinase assays) .
  • Free-Wilson analysis : Synthesize analogs with systematic substitutions (e.g., CF₃, Cl) at the phenyl ring and correlate with potency using regression models .
  • Cryo-EM or SPR : Map binding kinetics (e.g., konk_{on}/koffk_{off}) to receptors like σ-1 or NMDA using surface plasmon resonance (SPR) .

Q. How can reaction conditions be optimized to mitigate decomposition during storage?

Methodological Answer: Decomposition often occurs via hydrolysis of the methylsulfonyl group or oxidation of the dimethylamino moiety. Mitigation strategies include:

Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent moisture ingress .

Stabilizing excipients : Add 1% w/v mannitol or trehalose to aqueous formulations to reduce aggregation .

Degradation kinetics : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Q. What computational approaches predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP (predicted 2.8) and topological polar surface area (TPSA ~75 Ų) to estimate BBB permeability via ADMET Predict™ or SwissADME .
  • MD simulations : Simulate membrane partitioning in lipid bilayers (e.g., POPC membranes) using GROMACS to assess passive diffusion rates .
  • P-gp efflux assays : Measure bidirectional transport in MDCK-MDR1 cells to evaluate P-glycoprotein substrate potential .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across assay platforms?

Methodological Answer: Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. Standardize protocols:

Orthogonal assays : Validate hits in both fluorescence-based (e.g., HTRF) and radiometric (e.g., 32^{32}P-ATP) kinase assays .

Cell viability controls : Use resazurin (Alamar Blue) to rule out cytotoxicity-driven false positives in cell-based screens .

Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .

Q. What strategies resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify optimal solvents (e.g., DMSO δH = 8.0 vs. ethanol δH = 19.4) .
  • Co-solvency approach : Blend PEG-400 (30% v/v) with phosphate buffer (pH 6.8) to enhance aqueous solubility (>5 mg/mL) .
  • Dynamic light scattering (DLS) : Monitor particle size (PDI <0.3) in nanoformulations to prevent aggregation .

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